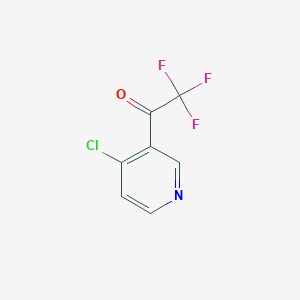
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroethanone group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanol.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol
Comparison: 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its analogs .
Biologische Aktivität
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone is a chemical compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and biological activities. The compound contains a pyridine ring substituted with a chlorine atom and a trifluoromethyl ketone group, which significantly influence its pharmacological properties.
- Molecular Formula : C7H3ClF3NO
- Molecular Weight : 209.55 g/mol
- CAS Number : 1356086-78-6
The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to penetrate biological membranes and interact with various molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl ketone moiety is known to inhibit enzyme activity by binding to active sites, thereby modulating biochemical pathways critical for various cellular functions. This mechanism positions the compound as a potential pharmacophore in drug discovery.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential in inhibiting proteases, which are vital in numerous physiological processes.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by interfering with cancer cell proliferation and survival pathways.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C7H3ClF3NO | Contains chlorine at position 4 |
| 1-(3-Bromo-5-chloropyridin-2-YL)-2,2,2-trifluoroethanone | C7H3BrClF3NO | Contains bromine as a substituent |
| 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone | C7H3ClF3NO | Substituent at position 6 |
This table highlights the structural diversity among similar compounds and their potential implications for biological activity.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Enzyme Interaction :
A study conducted by Cheng et al. (2013) demonstrated that this compound effectively inhibited specific proteases involved in cancer progression. The IC50 values indicated significant potency compared to other tested compounds . -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory properties of the compound revealed that it could reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating conditions such as rheumatoid arthritis . -
Anticancer Activity :
A preclinical study evaluated the anticancer effects using various cancer cell lines. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner .
Eigenschaften
Molekularformel |
C7H3ClF3NO |
|---|---|
Molekulargewicht |
209.55 g/mol |
IUPAC-Name |
1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-2-12-3-4(5)6(13)7(9,10)11/h1-3H |
InChI-Schlüssel |
QGSFNQYLAJIHAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















